![molecular formula C14H23BrN2 B5703228 (3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)
(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine is a chemical compound that has been widely used in scientific research. This compound is also known as 'BDMA' and is a tertiary amine that contains a benzyl bromide and diethylaminoethyl group. BDMA has a molecular weight of 315.27 g/mol and has been used in various studies due to its unique properties and characteristics.
Mécanisme D'action
BDMA has been shown to act as a ligand for various receptors such as the dopamine receptor and the sigma receptor. It has been shown to modulate the activity of these receptors and has been used in the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
BDMA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain and has been used in the development of drugs that target the dopamine receptor. BDMA has also been shown to have analgesic effects and has been used in the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
BDMA has various advantages and limitations for lab experiments. It is a relatively easy compound to synthesize and has been used in various studies due to its unique properties. However, it is important to note that BDMA can be toxic and should be handled with care. It is also important to note that BDMA has a short half-life and may not be suitable for long-term studies.
Orientations Futures
There are many future directions for the use of BDMA in scientific research. BDMA has been shown to have potential therapeutic applications and may be used in the development of new drugs. It may also be used in the development of new pain medications and may have applications in the treatment of various neurological disorders. Further research is needed to fully understand the potential of BDMA and its various applications in scientific research.
Méthodes De Synthèse
The synthesis of BDMA involves the reaction of 3-bromobenzyl chloride with diethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is obtained in good yield after purification using column chromatography.
Applications De Recherche Scientifique
BDMA has been used in various scientific research studies due to its ability to act as a ligand for various receptors. It has been used in the development of new drugs and has been shown to have potential therapeutic applications. BDMA has been used as a precursor in the synthesis of various compounds that have been used in the development of new drugs.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2/c1-4-17(5-2)10-9-16(3)12-13-7-6-8-14(15)11-13/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRPVLLUGVMGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.